N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride
Overview
Description
N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride is an organic compound with a complex structure. It is characterized by the presence of a benzyl group substituted with a methylthio group, and a 1,3-propanediamine backbone with dimethyl substitutions. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride typically involves multiple steps. One common method includes the alkylation of 1,3-propanediamine with 4-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Benzyl derivatives with different substituents.
Scientific Research Applications
N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio group and the dimethylamino moiety can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: Lacks the benzyl and methylthio groups, making it less complex.
N,N-dimethyl-N’-benzyl-1,3-propanediamine: Similar structure but without the methylthio substitution.
N,N-dimethyl-N’-[4-(methylthio)phenyl]-1,3-propanediamine: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride is unique due to the combination of its benzyl group with a methylthio substitution and the 1,3-propanediamine backbone. This unique structure imparts specific chemical and biological properties that are not found in its simpler analogs.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S.2ClH/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12;;/h5-8,14H,4,9-11H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCWPRBJMZXPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)SC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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